(Benzylsulfanyl)methanimidamide hydrobromide
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Description
“(Benzylsulfanyl)methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H11BrN2S . It is also known by its CAS number 55796-74-2 .
Molecular Structure Analysis
The molecular weight of the compound is 247.16 . Unfortunately, the specific details about the molecular structure are not available in the retrieved resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.16 . Other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Crystal Structure Analysis
One of the pivotal areas of application of compounds related to (Benzylsulfanyl)methanimidamide hydrobromide is in crystallography. The study of the crystal structures of L-tryptophan hydrochloride and hydrobromide, for instance, provides insights into the spatial arrangement and bonding interactions of molecules in crystalline forms. The understanding of these molecular and crystal structures is crucial for various applications in material science and pharmaceuticals (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Synthesis of Derivatives and Complexes
The this compound and its derivatives are widely used in synthetic chemistry. For example, 2-(Substituted benzylsulfanyl)-4,5-dihydrothiazoles were prepared through a simple and efficient procedure, showcasing the versatility of the compound in synthesizing heterocyclic compounds with potential biological activity (Shobha, Chari, Kumar, & Mukkanti, 2009).
QSAR Analysis and Antimycobacterial Activity
Quantitative structure-activity relationship (QSAR) techniques have been employed to analyze the antimycobacterial activity of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides. The study highlights the importance of electronic properties of substituents and the hydrophobicity of compounds for their activity against various strains of Mycobacterium (Klimešová, Palat, Waisser, & Klimeš, 2000).
Molecular Rearrangements and Reactions
Compounds containing benzylsulfanyl groups have been shown to undergo intriguing molecular rearrangements. For instance, benzylsulfanyl-substituted 2-aza-1,3,5-triene underwent an unexpected rearrangement in a superbasic system, leading to the formation of complex molecules, which illustrates the compound's reactivity and potential in synthetic organic chemistry (Nedolya, Tarasova, Albanov, & Trofimov, 2013).
Properties
IUPAC Name |
benzyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWIUULKZBVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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